Chemical structure and physical properties of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
Chemical structure and physical properties of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Methodology of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
Executive Summary
In modern medicinal chemistry, the design of neuroactive agents and kinase inhibitors heavily relies on the strategic use of multifunctional building blocks. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8)[1] is a highly versatile scaffold that combines a lipophilic, sterically hindered phenyl core with two distinct basic centers: a primary benzylamine and a tertiary piperazine. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory preparation.
Molecular Architecture & Structural Analysis
The compound's structure (CN1CCN(CC1)c1cccc(Cl)c1CN) is defined by a central 1,2,3-trisubstituted benzene ring. Each substituent plays a critical role in its chemical behavior and biological utility:
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The Ortho-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) while providing significant steric bulk. This steric hindrance restricts the free rotation of the adjacent methanamine group, locking the molecule into specific conformational preferences that are often highly desirable for rigidifying pharmacophores to increase target binding affinity.
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The 4-Methylpiperazin-1-yl Moiety: Positioned at the 6-position, this N-methylated piperazine ring introduces a tertiary amine. At physiological pH (~7.4), this basic center is typically protonated, drastically improving the aqueous solubility of the parent molecule. Furthermore, it acts as a critical hydrogen bond acceptor/donor system capable of forming salt bridges with acidic residues (e.g., aspartate or glutamate) in protein binding pockets.
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The Primary Methanamine (-CH2NH2): The benzylic amine is a highly reactive nucleophile, making this compound an ideal precursor for amide couplings, reductive aminations, or urea formations in combinatorial library synthesis.
Physical and Chemical Properties
Understanding the physicochemical profile of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the final Active Pharmaceutical Ingredient (API).
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine |
| CAS Registry Number | 1037161-38-8[1] |
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 239.75 g/mol |
| Topological Polar Surface Area (TPSA) | 32.5 Ų |
| Partition Coefficient (LogP) | 1.55 |
| Hydrogen Bond Donors | 1 (Primary amine group) |
| Hydrogen Bond Acceptors | 3 (Nitrogen atoms) |
Causality in Drug Design: The LogP of 1.55 and a TPSA of 32.5 Ų place this compound perfectly within the optimal range for central nervous system (CNS) penetration. A TPSA below 90 Ų and a LogP between 1.5 and 2.5 are strongly correlated with successful blood-brain barrier (BBB) crossing, making this scaffold highly prized for neuropharmacology.
Synthetic Methodology & Experimental Protocols
To synthesize this compound efficiently, a two-step sequence utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a strong hydride reduction is employed.
Figure 1: Two-step synthesis of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: We utilize 2-chloro-6-fluorobenzonitrile as the starting material. The ortho-cyano group strongly activates the ring for SNAr. Fluorine is an exceptional leaving group in SNAr reactions compared to chlorine. By using Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent, the potassium cation of the base (K2CO3) is heavily solvated, leaving the 1-methylpiperazine nucleophile "naked" and highly reactive. This ensures perfect regioselectivity, displacing only the fluorine[2].
Protocol:
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Charge a flame-dried round-bottom flask with 2-chloro-6-fluorobenzonitrile (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
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Add anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) followed by 1-methylpiperazine (1.2 equiv).
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Stir the suspension at 90 °C for 12 hours under a nitrogen atmosphere.
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Workup: Cool to room temperature and quench with ice water to precipitate the intermediate. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (to remove DMSO), dry over Na2SO4, and concentrate under reduced pressure to afford 2-chloro-6-(4-methylpiperazin-1-yl)benzonitrile.
Step 2: Nitrile Reduction via Lithium Aluminum Hydride (LiAlH4)
Mechanistic Rationale: Nitriles are highly stable and require aggressive hydride sources for complete reduction to primary amines. LiAlH4 in anhydrous THF is the gold standard for this transformation[3].
Protocol:
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Dissolve the intermediate benzonitrile (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.
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Slowly add a 1.0 M solution of LiAlH4 in THF (2.0 equiv) dropwise. Caution: Highly exothermic.
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Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
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The Fieser Workup (Critical Step): Direct aqueous quenching of LiAlH4 creates a gelatinous aluminum hydroxide emulsion that traps the product. To prevent this, cool the flask to 0 °C and sequentially add: x mL of H2O (where x is the grams of LiAlH4 used), x mL of 15% aqueous NaOH, and 3x mL of H2O. This self-validating technique forces the aluminum salts to precipitate as a granular, easily filterable white solid.
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Filter the suspension through a Celite pad, wash with THF, and concentrate the filtrate to yield the target methanamine.
Analytical Characterization Workflow
To guarantee the structural integrity and purity of the synthesized batch, a stringent analytical workflow must be followed.
Figure 2: Analytical workflow for structural and purity validation.
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LC-MS: Conducted first to confirm the molecular ion peak (m/z [M+H]+ = 240.1).
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FT-IR: Crucial for verifying the complete consumption of the intermediate. The sharp C≡N stretch at ~2220 cm⁻¹ must completely disappear, replaced by a broad N-H stretch at ~3300 cm⁻¹ indicative of the primary amine.
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NMR Spectroscopy: ¹H NMR will confirm the regiochemistry via the coupling patterns of the trisubstituted aromatic ring, while the benzylic protons (-CH2NH2) will appear as a distinct singlet around 3.8–4.0 ppm, validating the reduction.
References
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NextSDS. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Chemical Substance Information."1
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Chemikart. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine."
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Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents." 2
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Molecules (PMC). "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane."3
